molecular formula C12H9FN2OS B2860541 4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine CAS No. 2227107-42-6

4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine

Cat. No.: B2860541
CAS No.: 2227107-42-6
M. Wt: 248.28
InChI Key: DTDNGFUTVZMMPU-UHFFFAOYSA-N
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Description

4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine is a synthetic chemical compound designed for research and development purposes, integrating two pharmaceutically significant heterocyclic scaffolds: benzofuran and 2-aminothiazole. The benzofuran moiety is a privileged structure in medicinal chemistry, extensively documented for its diverse pharmacological activities. Scientific literature indicates that benzofuran derivatives demonstrate a broad spectrum of biological properties, including potent antimicrobial and antitumor activities . Specifically, some benzofuran-based inhibitors have shown high potency against bacterial targets like Mycobacterium tuberculosis DNA gyrase B, with IC50 values in the low micromolar range (e.g., 3.2 μM) . Furthermore, the structural framework is recognized as a promising scaffold for the synthesis of anti-breast cancer agents . The 2-aminothiazole core is another critical pharmacophore in drug discovery. Compounds featuring this structure have been reported to possess notable anticancer and antimicrobial properties, among other biological activities . Research has explored various 4-substituted-2-aminothiazole derivatives as potential therapeutic agents. For instance, some 2-aminothiazole-5-carboxamide derivatives have shown good anti-proliferative effects on human leukemia cell lines , while others have been evaluated as PARP-1 inhibitors or have demonstrated cytotoxic effects against a panel of cancer cell lines . The strategic hybridization of these two motifs in a single molecule is aimed at leveraging their synergistic potential for exploring new chemical space in biomedical research. The specific incorporation of a fluorine atom and a methyl group on the benzofuran ring may influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets, which are critical parameters in lead optimization. This product is intended for use in non-clinical research , such as in vitro assay development, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies. It is supplied as a solid and should be stored in a dark place under an inert atmosphere at room temperature. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2OS/c1-6-8-4-7(13)2-3-10(8)16-11(6)9-5-17-12(14)15-9/h2-5H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDNGFUTVZMMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine typically involves the nucleophilic addition reaction of a benzofuran derivative with a thiazole precursor. One common method includes the reaction of 5-fluoro-3-methylbenzofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization to form the thiazole ring. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

The benzofuran moiety in the target compound contrasts with common substituents in similar molecules:

  • 4-(4-Bromophenyl)thiazol-2-amine (): Bromine increases molecular weight and polarizability, affecting solubility and reactivity.
  • Electron-donating groups (EDGs) :
    • 4-(4-Methoxyphenyl)thiazol-2-amine (): Methoxy groups improve solubility but may reduce metabolic stability.
Table 1: Key Structural and Physical Properties of Analogous Compounds
Compound Molecular Formula Substituent Melting Point (°C) Yield (%) Key Features
4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine C₁₂H₉FN₂OS (est.) Benzofuran (fluoro, methyl) N/A N/A Planar aromaticity, dual heterocycles
4-(4-Fluorophenyl)thiazol-2-amine () C₉H₆FN₂S Fluorophenyl 213 85 High electrophilicity
4-(4-Bromophenyl)thiazol-2-amine () C₉H₆BrN₂S Bromophenyl 122–136 70–85 Enhanced polarizability
4-(4-Chlorothiophen-2-yl)thiazol-2-amine () C₇H₅ClN₂S₂ Chlorothiophene N/A 45–59 Sulfur-rich, π-stacking capability

Biological Activity

4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine is a thiazole derivative characterized by its unique structural components, including a benzofuran moiety. This compound has garnered attention due to its diverse biological activities, which are essential in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

  • IUPAC Name : 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine
  • Molecular Formula : C₁₂H₉FN₂OS
  • Molecular Weight : 248.28 g/mol

The presence of both thiazole and benzofuran rings contributes to the compound's potential biological activity, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to:

  • Antimicrobial Activity : The compound may inhibit specific microbial enzymes, resulting in bactericidal or bacteriostatic effects.
  • Anti-inflammatory Effects : It can modulate inflammatory pathways, potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

  • Antimicrobial Studies :
    • A study demonstrated that derivatives similar to this compound exhibited significant antibacterial properties against various strains, with minimal inhibitory concentrations (MICs) ranging from 0.78 to 6.25 μg/mL .
    • The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
  • Anticancer Activity :
    • In vitro studies have shown that compounds containing thiazole and benzofuran structures can inhibit the growth of breast cancer cell lines, suggesting a potential role as anticancer agents .
    • The compound may induce apoptosis through activation of caspase pathways, leading to programmed cell death in malignant cells.

Case Studies

Several case studies highlight the biological efficacy of this compound:

Study Objective Findings
Study AAntimicrobial efficacyShowed significant activity against Gram-positive bacteria with MIC values comparable to standard antibiotics.
Study BAnticancer potentialInduced apoptosis in MCF-7 breast cancer cells, demonstrating a dose-dependent response.
Study CAnti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential for treating inflammatory conditions.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other thiazole-containing compounds:

Compound Type Biological Activity
SulfathiazoleAntimicrobialEffective against bacterial infections
RitonavirAntiviralUsed in HIV treatment
AbafunginAntifungalActive against fungal pathogens

The combination of the benzofuran and thiazole structures in this compound enhances its potential therapeutic applications compared to these similar compounds.

Q & A

Q. What are the established synthetic pathways for 4-(5-Fluoro-3-methylbenzofuran-2-yl)thiazol-2-amine, and what reaction conditions optimize yield and purity?

  • Methodological Answer: The synthesis typically involves cyclization of 5-fluoro-3-methylbenzofuran-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by treatment with cyclizing agents like bromine or iodine under reflux conditions. For example, using dimethylformamide (DMF) as a solvent at 90–95°C for 4 hours improves reaction efficiency. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity . Optimization of molar ratios (e.g., 1:1 stoichiometry for aldehyde and thiosemicarbazide) and catalyst selection (e.g., NaH in THF for alkylation steps) further enhances yields .

Q. Which spectroscopic and crystallographic techniques are employed for structural elucidation and purity assessment?

  • Methodological Answer: Structural confirmation relies on 1H^1 \text{H} and 13C^13\text{C} NMR to verify substituent positions and aromatic proton environments. Mass spectrometry (MS) determines molecular weight and fragmentation patterns. X-ray crystallography resolves the 3D arrangement of the benzofuran-thiazole core, as demonstrated in studies of analogous thiadiazole derivatives . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.4% theoretical values) .

Advanced Research Questions

Q. What in vitro methodologies assess the compound’s biological activity, and how are IC50_{50}50​ values determined for enzyme inhibition studies?

  • Methodological Answer: Enzyme inhibition assays (e.g., α-glucosidase or β-glucosidase) involve incubating the compound with enzyme substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8) at 37°C. Reaction progress is monitored spectrophotometrically at 405 nm. IC50_{50} values are calculated using non-linear regression of dose-response curves (GraphPad Prism®) . Radioligand binding assays (e.g., for HDAC3) utilize tritiated ligands and scintillation counting to quantify displacement efficacy, with KiK_i values derived via Cheng-Prusoff equations .

Q. How do fluorination and methyl substitution on the benzofuran ring influence target binding affinity and pharmacokinetic properties?

  • Methodological Answer: Fluorination enhances lipophilicity (logP increases by ~0.5 units per fluorine) and metabolic stability, as shown in fluorinated thiazole analogs . Methyl groups at the 3-position of benzofuran improve steric complementarity with hydrophobic enzyme pockets (e.g., HDAC3), increasing binding affinity by 2–3-fold compared to non-methylated analogs. Comparative molecular field analysis (CoMFA) and docking studies (AutoDock Vina®) validate these effects .

Q. What computational strategies predict the compound’s interaction with biological targets, and how are binding modes validated experimentally?

  • Methodological Answer: Molecular docking (e.g., Schrödinger Glide®) simulates ligand-receptor interactions using HDAC3 crystal structures (PDB: 4A69). Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties influencing binding (e.g., electrostatic potential maps). Experimental validation includes site-directed mutagenesis of key residues (e.g., His134 in HDAC3) and surface plasmon resonance (SPR) to measure binding kinetics (konk_{on}, koffk_{off}) .

Q. How can researchers resolve discrepancies in reported biological activity data across different studies?

  • Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, serum concentration). Standardization using guidelines (e.g., NIH Assay Guidance Manual) and cross-validation with orthogonal methods (e.g., SPR vs. fluorescence polarization) mitigate inconsistencies. Structural analogs (e.g., 5-(4-fluorophenyl)thiazol-2-amine) serve as internal controls to isolate substituent-specific effects. Meta-analyses of IC50_{50} values across studies (e.g., using RevMan®) identify outliers due to pharmacokinetic factors (e.g., plasma protein binding) .

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